molecular formula C17H21NO2 B2946202 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone CAS No. 1706287-35-5

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone

Cat. No. B2946202
CAS RN: 1706287-35-5
M. Wt: 271.36
InChI Key: GKZLVAMAYQUEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone, commonly known as AZD-1940, is a novel and potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that bind to cannabinoid receptors and regulate various physiological processes. By inhibiting FAAH, AZD-1940 increases the levels of endocannabinoids in the body, which can have therapeutic effects in various diseases and conditions.

Mechanism of Action

AZD-1940 works by inhibiting (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone, AZD-1940 increases the levels of these endocannabinoids, which can activate cannabinoid receptors and modulate various physiological processes such as pain, inflammation, mood, and addiction.
Biochemical and physiological effects:
AZD-1940 has been shown to have various biochemical and physiological effects in preclinical models. For example, it can reduce the activity of enzymes that promote inflammation, increase the levels of endocannabinoids in the brain, and reduce the release of neurotransmitters that are involved in pain and anxiety.

Advantages and Limitations for Lab Experiments

AZD-1940 has several advantages for lab experiments, such as its high potency and selectivity for (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone, its ability to cross the blood-brain barrier and target central nervous system (CNS) processes, and its favorable pharmacokinetic properties such as long half-life and low toxicity. However, there are also some limitations to consider, such as the potential for off-target effects, the need for careful dosing and monitoring, and the challenges of extrapolating preclinical findings to clinical settings.

Future Directions

There are several future directions for research on AZD-1940 and related compounds. These include:
- Further preclinical studies to investigate the therapeutic potential of AZD-1940 in various diseases and conditions, such as chronic pain, anxiety disorders, and addiction.
- Clinical trials to evaluate the safety and efficacy of AZD-1940 in humans, and to explore its potential as a novel therapeutic agent.
- Development of new (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone inhibitors with improved pharmacological properties, such as increased selectivity, reduced off-target effects, and better CNS penetration.
- Investigation of the role of endocannabinoids and the endocannabinoid system in various physiological processes, and the potential for modulating these processes with (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone inhibitors and other compounds.
- Exploration of the potential for combination therapies involving (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone inhibitors and other drugs or interventions, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or cognitive-behavioral therapy (CBT).

Synthesis Methods

AZD-1940 was first synthesized by researchers at AstraZeneca, a pharmaceutical company, using a multistep process that involved the coupling of various chemical intermediates. The final product was obtained in high yield and purity, and its chemical structure was confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

AZD-1940 has been extensively studied in preclinical models of various diseases and conditions, including pain, inflammation, anxiety, depression, and addiction. In these studies, AZD-1940 has shown promising therapeutic effects, such as reducing pain and inflammation, improving mood and anxiety, and reducing drug-seeking behavior in addiction models.

properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12(2)20-16-10-6-13(7-11-16)17(19)18-14-4-3-5-15(18)9-8-14/h3-4,6-7,10-12,14-15H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZLVAMAYQUEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone

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